molecular formula C12H11BrN2 B8564992 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

Katalognummer: B8564992
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: SDMBVHDZFISZPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is being investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with specific substituents can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : The compound has been tested for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism often involves targeting essential enzymes like DNA gyrase, leading to disruption of bacterial DNA replication .

Drug Discovery

The unique structure of this compound makes it valuable as a lead compound in drug development:

  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the pyrazole ring significantly influence biological activity. For instance, bromination at the para position enhances antibacterial efficacy while maintaining low toxicity levels .
  • Screening for Antiviral Activity : Some derivatives have been tested against viruses, including H5N1, showing promising antiviral properties. This highlights the compound's potential in developing antiviral therapies .

Agricultural Chemistry

Research indicates that pyrazole derivatives can be utilized in agrochemical applications:

  • Pesticide Development : The compound's ability to inhibit specific biological pathways makes it a candidate for developing new pesticides or herbicides, targeting pests or diseases affecting crops .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialE. coli10
AnticancerMCF-7 (breast cancer)5
AntiviralH5N1 virus15

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, including breast and prostate cancer. The results indicated that compounds with bromophenyl substitutions exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action and potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Studies

In another study, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against several strains of bacteria. The findings revealed that compounds containing the bromophenyl group demonstrated enhanced activity compared to their unsubstituted counterparts, confirming the importance of structural modifications in biological efficacy .

Eigenschaften

Molekularformel

C12H11BrN2

Molekulargewicht

263.13 g/mol

IUPAC-Name

3-(4-bromophenyl)-1-cyclopropylpyrazole

InChI

InChI=1S/C12H11BrN2/c13-10-3-1-9(2-4-10)12-7-8-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2

InChI-Schlüssel

SDMBVHDZFISZPP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=CC(=N2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 3-(4-bromophenyl)-1H-pyrazole (302 g, 1.35 mol), cyclopropylboronic acid (233 g, 2.71 mol), copper(II) acetate (246 g, 1.35 mol), 4-(dimethylamino)pyridine (662 g, 5.42 mol), cesium carbonate (1103 g, 3.39 mol), and 1,4-dioxane (8 L) was stirred at 90° C. for 36 h. The reaction mixture was cooled to room temperature before being filtered through Celite™, which was washed with EtOAc (4 L). The filtrate was acidified to pH 5 with 2 N HCl. The aqueous layer was extracted with EtOAc (12 L). The organic layers were combined, washed with brine, dried over MgSO4, filtered, and evaporated under reduced pressure. The resulting residue was purified on an ISCO 1500 g column eluting with a 0-20% EtOAc/Heptane gradient to afford the title compound. LC-MS: calculated for C12H11BrN2 262.01, 264.01, observed m/e: 263.04, 265.06 (M+H)+ (Rt 1.19/2 min).
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1103 g
Type
reactant
Reaction Step One
Quantity
662 g
Type
catalyst
Reaction Step One
Quantity
246 g
Type
catalyst
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.